

Application Notes and Protocols for Intravenous Injection of (R)-L 888607

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Compound of Interest

Compound Name: (R)-L 888607

Cat. No.: B8092350

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Introduction

(R)-L 888607 is a potent and selective synthetic agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1] The CRTH2 receptor is a G-protein coupled receptor that is preferentially expressed on T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[2][3] Its activation by its natural ligand, prostaglandin D2 (PGD2), or synthetic agonists like **(R)-L 888607**, plays a crucial role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis.[2][4]

Activation of the CRTH2 receptor by an agonist initiates a signaling cascade through a Gi-type G protein.[5] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the G $\beta\gamma$ subunit of the G-protein activates phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) stores, leading to a transient increase in cytosolic calcium concentration.[2] This signaling cascade ultimately results in the

activation of downstream pathways that promote chemotaxis, degranulation, and cytokine production in target immune cells.[2][5]

These application notes provide a detailed, hypothetical protocol for the intravenous (IV) injection of **(R)-L 888607** for preclinical research, based on available data and general principles of intravenous drug administration.

Data Presentation

A summary of the key properties of **(R)-L 888607** is presented in the table below.

Property	Value	Reference
IUPAC Name	2-[(1S)-9-[(4-chlorophenyl)sulfanyl]-6-fluoro-1H,2H,3H-benzo[b]pyrrolizin-1-yl]acetic acid	MedKoo Biosciences
Molecular Formula	C ₁₉ H ₁₅ ClFNO ₂ S	MedKoo Biosciences
Molecular Weight	375.84 g/mol	MedKoo Biosciences
Target	CRTH2 Receptor Agonist	[1]
Binding Affinity (K _i)	4 nM (human CRTH2)	[1]
EC ₅₀	0.4 nM	[1]
Reported In Vivo Dose	5 mg/kg (intravenous, single dose)	[1]
Storage	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C	MedKoo Biosciences

Experimental Protocols

Protocol 1: Preparation of **(R)-L 888607** Formulation for Intravenous Injection

This protocol describes the preparation of a stock solution and a final injectable formulation of **(R)-L 888607**. Due to the carboxylic acid moiety in its structure, the solubility of **(R)-L 888607** is expected to be pH-dependent.[6] This protocol utilizes a buffered solution to maintain a physiological pH.

Materials:

- **(R)-L 888607** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Phosphate-buffered saline (PBS), sterile, pH 7.4
- Sterile, pyrogen-free 1.5 mL microcentrifuge tubes
- Sterile, pyrogen-free 15 mL conical tubes
- Calibrated pipettes and sterile tips
- Vortex mixer
- 0.22 µm sterile syringe filter

Procedure:

- Preparation of 10 mg/mL Stock Solution:
 - Aseptically weigh the required amount of **(R)-L 888607** powder.
 - In a sterile microcentrifuge tube, dissolve the powder in a minimal amount of sterile DMSO to create a 10 mg/mL stock solution.
 - Vortex thoroughly until the powder is completely dissolved.
 - Store the stock solution at -20°C for long-term storage.
- Preparation of Final Injectable Formulation (Example for a 5 mg/kg dose in a 20g mouse):
 - The required dose for a 20g mouse is 0.1 mg (5 mg/kg * 0.02 kg).

- The typical injection volume for a mouse is 100 μ L. Therefore, the final concentration of the injectable solution should be 1 mg/mL.
- In a sterile 15 mL conical tube, add 9.9 mL of sterile PBS (pH 7.4).
- Add 10 μ L of the 10 mg/mL **(R)-L 888607** stock solution to the PBS. This results in a final DMSO concentration of 0.1%, which is generally well-tolerated in small animals.
- Vortex the solution gently but thoroughly to ensure homogeneity.
- Filter the final solution through a 0.22 μ m sterile syringe filter into a sterile tube.
- Keep the final formulation on ice until injection. Prepare fresh on the day of the experiment.

Protocol 2: Intravenous Administration of **(R)-L 888607** to Mice via the Tail Vein

This protocol outlines the procedure for the intravenous injection of **(R)-L 888607** into the lateral tail vein of a mouse.

Materials:

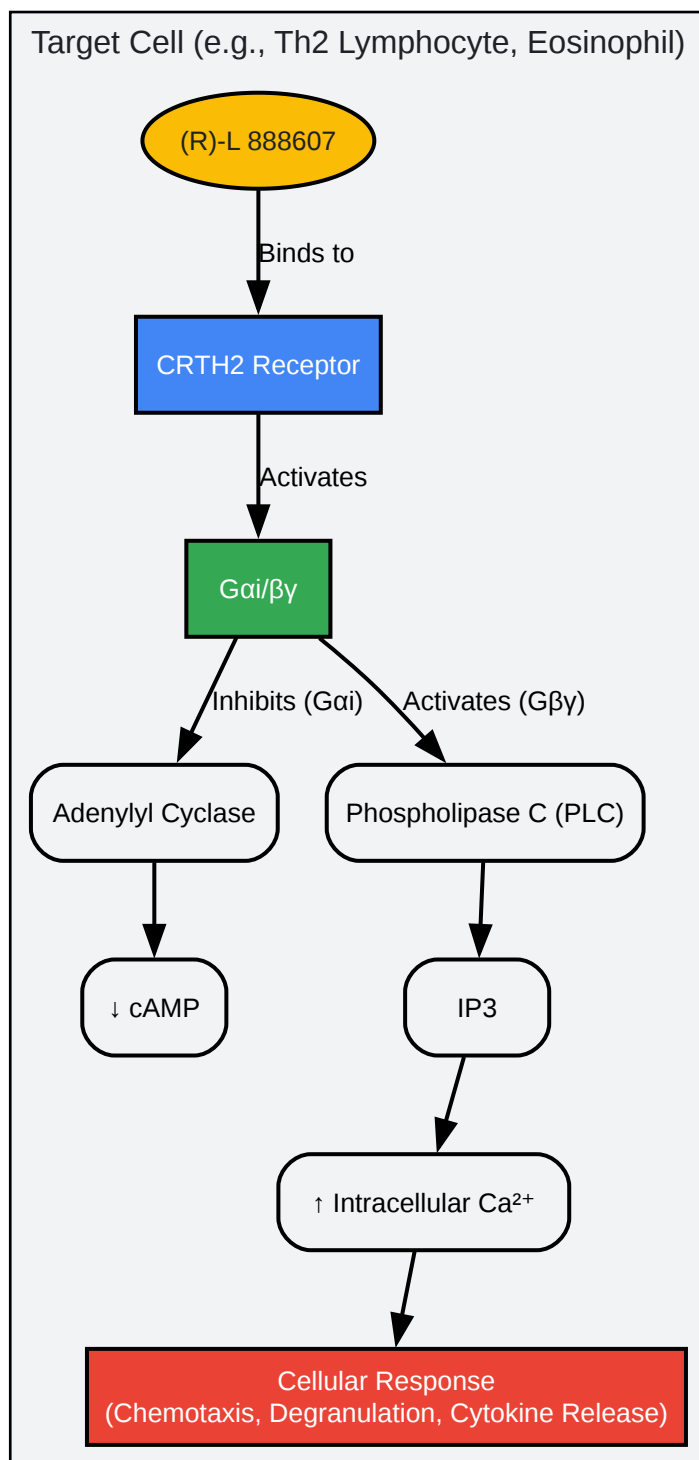
- Prepared **(R)-L 888607** injectable formulation (1 mg/mL)
- Mouse restrainer
- Heat lamp or warming pad
- Sterile insulin syringes (e.g., 29G, 0.5 mL)
- 70% ethanol wipes
- Sterile gauze

Procedure:

- Animal Preparation:

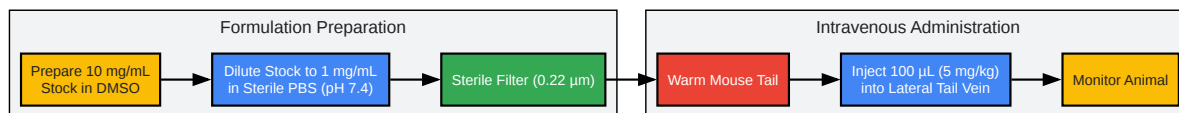
- Place the mouse in a suitable restrainer.
- Warm the mouse's tail using a heat lamp or warming pad for 2-5 minutes to dilate the lateral tail veins, making them more visible and easier to access.
- Syringe Preparation:
 - Draw the calculated volume of the **(R)-L 888607** formulation into a sterile insulin syringe. For a 20g mouse receiving a 5 mg/kg dose, this would be 100 μ L of the 1 mg/mL solution.
 - Ensure there are no air bubbles in the syringe.
- Injection Procedure:
 - Clean the tail with a 70% ethanol wipe.
 - Identify one of the lateral tail veins.
 - With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 10-15 degrees).
 - A successful cannulation is often indicated by a small flash of blood in the hub of the needle.
 - Slowly and steadily inject the solution over approximately 30-60 seconds.
 - Observe for any signs of leakage or swelling at the injection site, which would indicate a subcutaneous injection. If this occurs, withdraw the needle and re-attempt the injection at a more proximal site on the same or opposite vein.
 - After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
- Post-Injection Monitoring:
 - Return the mouse to its cage and monitor for any immediate adverse reactions.
 - Continue to monitor the animal according to the experimental protocol.

Mandatory Visualization



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Caption: Signaling pathway of **(R)-L 888607** via the CRTH2 receptor.



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Caption: Experimental workflow for intravenous injection of **(R)-L 888607**.

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